Cas no 2219418-93-4 (1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid)

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrazole core with a difluorocyclopropyl substituent. Its unique structure, combining a carboxylic acid functionality with a rigid, electron-withdrawing cyclopropyl group, makes it a valuable intermediate in medicinal and agrochemical synthesis. The difluorocyclopropyl moiety enhances metabolic stability and lipophilicity, while the pyrazole ring offers versatility for further derivatization. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to improve binding affinity and pharmacokinetic properties. Its synthetic accessibility and structural rigidity further contribute to its utility in drug discovery.
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid structure
2219418-93-4 structure
商品名:1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
CAS番号:2219418-93-4
MF:C7H6F2N2O2
メガワット:188.131548404694
CID:5184290
PubChem ID:136576045

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
    • インチ: 1S/C7H6F2N2O2/c8-7(9)3-5(7)11-2-1-4(10-11)6(12)13/h1-2,5H,3H2,(H,12,13)
    • InChIKey: NWTLBANZXWFZSD-UHFFFAOYSA-N
    • ほほえんだ: N1(C2CC2(F)F)C=CC(C(O)=O)=N1

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1708504-10.0g
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
2219418-93-4 95%
10.0g
$4545.0 2023-07-10
Enamine
EN300-1708504-1.0g
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
2219418-93-4 95%
1.0g
$1057.0 2023-07-10
Enamine
EN300-1708504-0.1g
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
2219418-93-4 95%
0.1g
$366.0 2023-09-20
Chemenu
CM464297-250mg
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
2219418-93-4 95%+
250mg
$576 2023-03-10
A2B Chem LLC
AY03920-1g
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
2219418-93-4 95%
1g
$1148.00 2024-04-20
1PlusChem
1P01FJHS-2.5g
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
2219418-93-4 95%
2.5g
$2622.00 2023-12-18
A2B Chem LLC
AY03920-10g
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
2219418-93-4 95%
10g
$4820.00 2024-04-20
1PlusChem
1P01FJHS-5g
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
2219418-93-4 95%
5g
$3851.00 2023-12-18
Aaron
AR01FJQ4-250mg
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
2219418-93-4 95%
250mg
$746.00 2025-02-11
A2B Chem LLC
AY03920-2.5g
1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
2219418-93-4 95%
2.5g
$2215.00 2024-04-20

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid 関連文献

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acidに関する追加情報

Comprehensive Overview of 1-(2,2-Difluorocyclopropyl)-1H-Pyrazole-3-Carboxylic Acid (CAS No. 2219418-93-4)

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid (CAS 2219418-93-4) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a difluorocyclopropyl moiety with a pyrazole-carboxylic acid scaffold, making it a versatile intermediate for drug discovery and material science applications. Its high stability and bioavailability have positioned it as a key building block in the synthesis of novel bioactive molecules.

Recent studies highlight the growing demand for fluorinated compounds in medicinal chemistry, driven by their ability to enhance metabolic stability and binding affinity. The difluorocyclopropyl group in this compound is particularly noteworthy, as it mimics steric and electronic properties of carbonyl or gem-dimethyl groups while offering improved lipophilicity. Researchers are actively exploring its potential in kinase inhibitors, antibacterial agents, and crop protection chemicals, aligning with trends in personalized medicine and sustainable agriculture.

From a synthetic perspective, 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid serves as a precursor for amide coupling reactions and metal-catalyzed cross-coupling, addressing the need for efficient C–N and C–C bond formations. Its carboxylic acid functionality allows straightforward derivatization, a feature highly valued in combinatorial chemistry. Industry reports suggest its utility in fragment-based drug design (FBDD), where rapid diversification of core structures is critical.

Environmental and regulatory considerations further elevate the relevance of this compound. Unlike traditional halogenated analogs, its difluoro motif reduces bioaccumulation risks while maintaining efficacy—a balance increasingly demanded by green chemistry initiatives. Analytical methods such as HPLC-MS and NMR spectroscopy confirm its purity (>98%), meeting stringent quality standards for preclinical development.

Market analyses indicate rising patent filings involving pyrazole-3-carboxylic acid derivatives, particularly in oncology and CNS disorders. The compound’s blood-brain barrier permeability potential makes it a candidate for neurodegenerative disease research, coinciding with global interest in Alzheimer’s and Parkinson’s therapeutics. Additionally, its role in herbicide resistance management aligns with agricultural innovations to address climate change-induced pest pressures.

In material science, the rigid cyclopropyl ring contributes to thermal stability in polymer additives, while the pyrazole nitrogen atoms enable coordination chemistry applications. This dual applicability resonates with the interdisciplinary approach dominating modern R&D, where molecular platforms must serve multiple industries.

Future directions may explore continuous flow synthesis of this compound to improve scalability, a hot topic in process chemistry circles. Computational modeling studies also suggest untapped potential in allosteric modulator development, leveraging its three-dimensional geometry for selective target engagement—a strategy gaining traction in GPCR-focused drug discovery.

For researchers sourcing CAS 2219418-93-4, technical specifications typically include: white to off-white crystalline solid, solubility in DMSO/DMF (>50 mg/mL), and storage recommendations at 2–8°C under inert atmosphere. These properties ensure compatibility with high-throughput screening workflows while maintaining compound integrity during long-term studies.

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